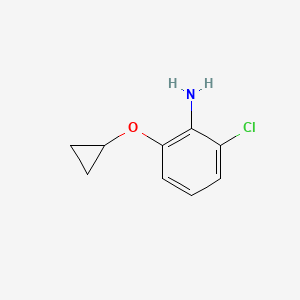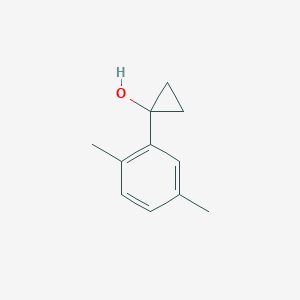
1-(2,5-Dimethylphenyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O It is characterized by a cyclopropane ring attached to a phenyl group substituted with two methyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of 2,5-dimethylstyrene using a suitable carbene precursor. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize waste, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Dimethylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of 1-(2,5-Dimethylphenyl)cyclopropanone.
Reduction: Formation of 1-(2,5-Dimethylphenyl)cyclopropane.
Substitution: Formation of substituted derivatives like 1-(2,5-Dimethyl-4-nitrophenyl)cyclopropan-1-ol.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylphenyl)cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring and cyclopropane moiety contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
1-(2,5-Dimethylphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
- 1-(2,4-Dimethylphenyl)cyclopropan-1-ol
- 1-(3,5-Dimethylphenyl)cyclopropan-1-ol
- 1-(2,5-Dimethylphenyl)cyclopropane
These compounds share structural similarities but differ in the position of methyl groups or the presence of the hydroxyl group. The unique arrangement of substituents in this compound contributes to its distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O/c1-8-3-4-9(2)10(7-8)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3 |
Clave InChI |
NRKZWVYUWCUWAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



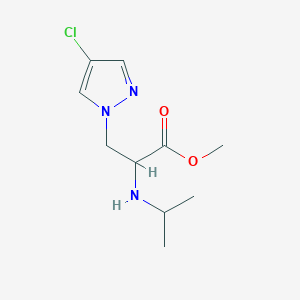
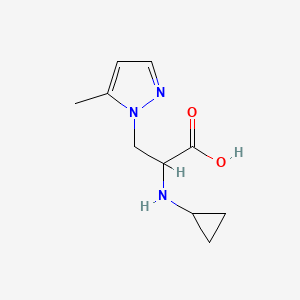
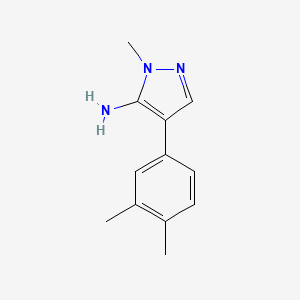

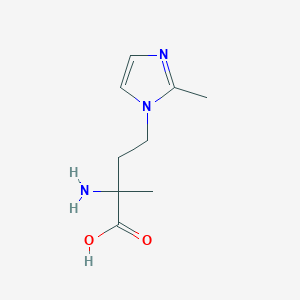
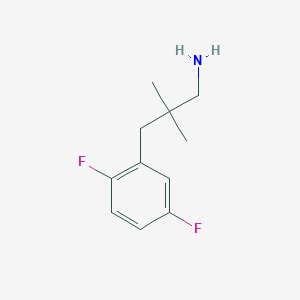
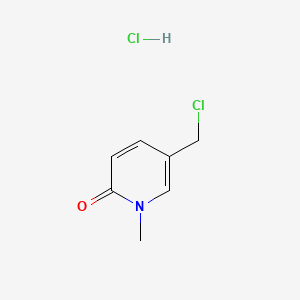
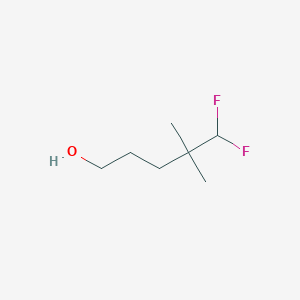
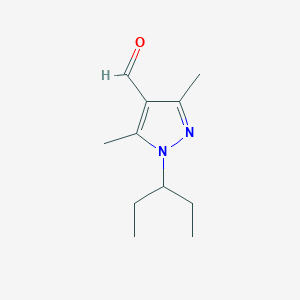
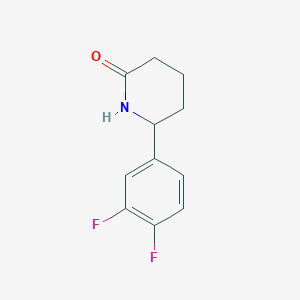
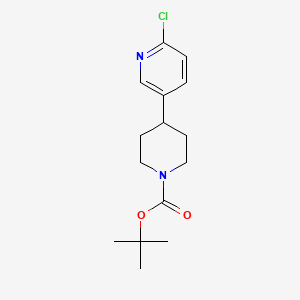
![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)
